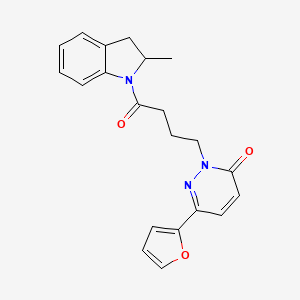

6-(furan-2-yl)-2-(4-(2-methylindolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

6-(furan-2-yl)-2-[4-(2-methyl-2,3-dihydroindol-1-yl)-4-oxobutyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-15-14-16-6-2-3-7-18(16)24(15)21(26)9-4-12-23-20(25)11-10-17(22-23)19-8-5-13-27-19/h2-3,5-8,10-11,13,15H,4,9,12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVAVJUNSNUJRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)CCCN3C(=O)C=CC(=N3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(furan-2-yl)-2-(4-(2-methylindolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones or ketoesters under acidic or basic conditions.

Introduction of the Furan Ring: The furan moiety can be introduced via a Suzuki coupling reaction, where a furan boronic acid or ester reacts with a halogenated pyridazinone.

Attachment of the Indoline Group: The indoline group can be attached through a nucleophilic substitution reaction, where an indoline derivative reacts with a suitable leaving group on the pyridazinone scaffold.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan and indoline moieties, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced forms with alcohol or amine groups.

Substitution: Substituted products with new functional groups replacing halogens or other leaving groups.

Scientific Research Applications

Chemistry

In chemistry, 6-(furan-2-yl)-2-(4-(2-methylindolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

In industry, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers and advanced coatings. Its ability to undergo various chemical reactions allows for the creation of materials with tailored properties.

Mechanism of Action

The mechanism of action of 6-(furan-2-yl)-2-(4-(2-methylindolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity. The furan and indoline moieties can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing various signaling pathways.

Comparison with Similar Compounds

Compound A : 6-(3,4-Dimethoxyphenyl)-2-(4-(2-methylindolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one (CAS 952990-69-1)

- Structure : Differs from the target compound only at position 6, where a 3,4-dimethoxyphenyl group replaces the furan-2-yl substituent.

- Properties: Molecular weight: 433.5 g/mol (vs. ~421.5 g/mol for the target compound, assuming C₂₄H₂₃N₃O₃).

- Implications : The substitution at position 6 significantly impacts electronic distribution and bioavailability, suggesting divergent structure-activity relationships (SAR) for these analogs.

Compound B : 6-(Furan-2-yl)-4-(Trifluoromethyl)Pyridazin-3(2H)-one

- Structure : Shares the furan-2-yl substituent at position 6 but features a trifluoromethyl group at position 4 and lacks the indoline-containing side chain.

- Discontinued commercial availability (CymitQuimica) may indicate challenges in synthesis or stability .

- Implications: Position 4 substitutions (e.g., CF₃ vs. H in the target compound) highlight the pyridazinone core’s versatility for functionalization, with downstream effects on reactivity and target engagement.

Compound C : 4-(4-Butoxyphenylamino)-6-Methyl-2-Phenylpyridazin-3(2H)-one (Compound 9 in )

- Structure: Substitutions at positions 2 (phenyl), 4 (4-butoxyphenylamino), and 6 (methyl) contrast with the target compound’s furan and indoline groups.

- Properties: The butoxyphenylamino group may confer hydrogen-bonding capacity, while the methyl group at position 6 simplifies steric demands compared to furan. Synthesized via nucleophilic substitution and column chromatography, reflecting common methodologies for pyridazinone derivatives .

- Implications : Variations at positions 2 and 4 underscore the importance of side-chain engineering for modulating target selectivity.

Data Tables

Table 1: Structural and Physical Comparison of Pyridazinone Derivatives

Biological Activity

The compound 6-(furan-2-yl)-2-(4-(2-methylindolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a furan ring and an indoline moiety, which are known to contribute to various biological activities.

Antioxidant Activity

Research indicates that compounds with furan and indoline structures often exhibit significant antioxidant properties. The presence of these moieties in the compound may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress. For instance, studies have shown that similar furan-containing compounds can inhibit lipid peroxidation and enhance cellular antioxidant defenses .

Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial activity. Compounds with similar structures have been evaluated against various bacterial strains, demonstrating effective inhibition of growth, particularly against Gram-positive bacteria . This suggests potential applications in treating infections.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in metabolic pathways or signal transduction. For example, derivatives of pyridazinones have been studied for their ability to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in neurodegenerative diseases like Alzheimer's .

Study on Antioxidant Activity

A study conducted on similar pyridazinone derivatives demonstrated their ability to reduce oxidative stress markers in vitro. The derivatives exhibited significant DPPH radical scavenging activity, indicating their potential as therapeutic agents against oxidative stress-related diseases .

Antimicrobial Evaluation

In a comparative study, 6-(furan-2-yl)-pyridazinones were tested against various microbial strains. The results indicated that the compound showed promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.